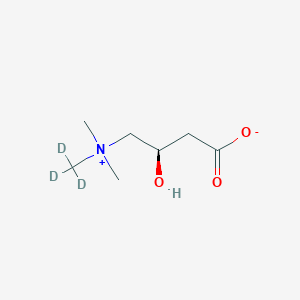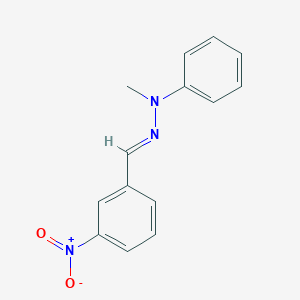![molecular formula C42H81NO4 B15074621 15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)
15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)- is a complex organic compound with the molecular formula C42H81NO4. This compound is characterized by its long carbon chain and multiple functional groups, including hydroxyl and amide groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)- involves multiple steps, including the formation of the carbon chain and the introduction of functional groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 15-Tetracosenamide, N-[(1S,2R,3E,7Z)-2-hydroxy-1-(hydroxymethyl)-3,7-heptadecadien-1-yl]-, (15Z)-
- (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide
Uniqueness
15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)- is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C42H81NO4 |
|---|---|
Molekulargewicht |
664.1 g/mol |
IUPAC-Name |
(Z,2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide |
InChI |
InChI=1S/C42H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h17-18,34,36,39-41,44-46H,3-16,19-33,35,37-38H2,1-2H3,(H,43,47)/b18-17-,36-34+/t39-,40+,41+/m0/s1 |
InChI-Schlüssel |
AEJPDHWODCHVKB-LDVUWZDOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)[C@@H](CCCCCCCCCCCC/C=C\CCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCCCCCCCCCCC=CCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



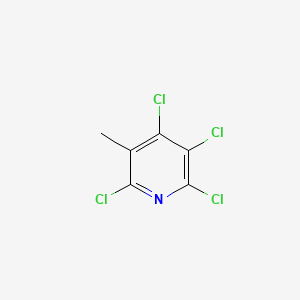
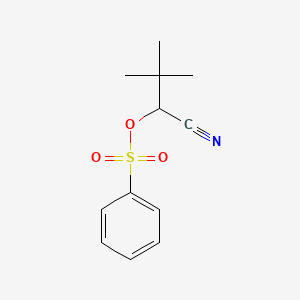
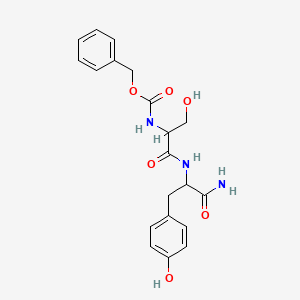
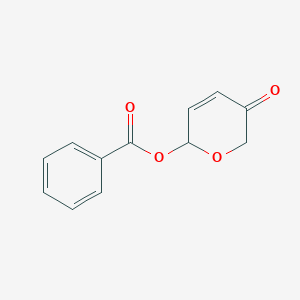
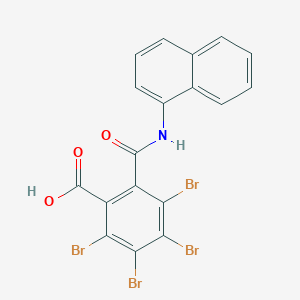
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
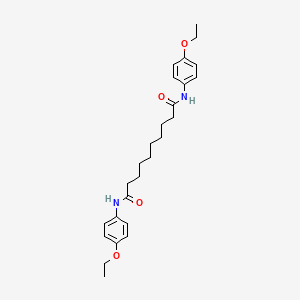
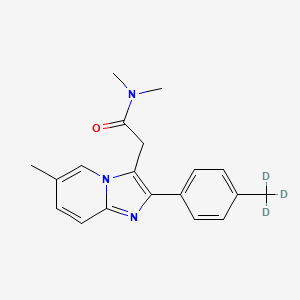
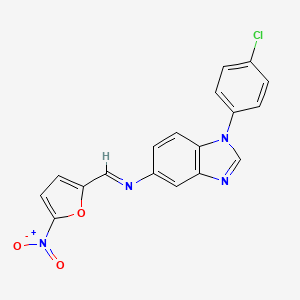
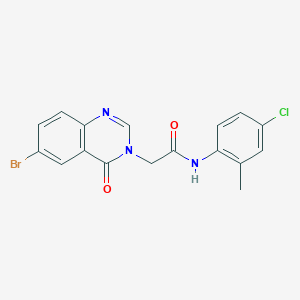
![3-Phenylimidazo[1,5-a]pyrazin-1-ol](/img/structure/B15074614.png)
